Spectroscopic data (NMR, IR, MS) of 5-Chloro-2,3-dibromoaniline
Spectroscopic data (NMR, IR, MS) of 5-Chloro-2,3-dibromoaniline
An in-depth analysis of the predicted spectroscopic data for 5-Chloro-2,3-dibromoaniline is presented for researchers, scientists, and professionals in drug development. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for 5-Chloro-2,3-dibromoaniline. These predictions are derived from the analysis of substituent effects on the aniline scaffold.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 6.8 - 7.2 | Doublet | 2-3 | 1H |
| H-6 | 7.2 - 7.6 | Doublet | 2-3 | 1H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the benzene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 140 - 145 |
| C-2 (-Br) | 110 - 115 |
| C-3 (-Br) | 118 - 123 |
| C-4 | 125 - 130 |
| C-5 (-Cl) | 128 - 133 |
| C-6 | 120 - 125 |
Predicted IR Spectroscopy Data
The IR spectrum will likely exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a complex molecular ion peak due to the isotopic distribution of bromine and chlorine.
| Ion | Predicted m/z | Relative Intensity Notes |
| [M]⁺ | 321, 323, 325, 327 | Isotopic pattern for Br₂Cl |
| [M-Br]⁺ | 242, 244, 246 | Isotopic pattern for BrCl |
| [M-Br-Cl]⁺ | 207, 209 | Isotopic pattern for Br |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 5-Chloro-2,3-dibromoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition :
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Tune and shim the spectrometer.
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Acquire a ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition :
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Acquire a proton-decoupled ¹³C spectrum.
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Use a 30-45° pulse angle and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is typically required.
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Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
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Data Acquisition :
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.
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Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition :
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Introduce the sample into the ion source.
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.
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Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships influencing NMR predictions.
